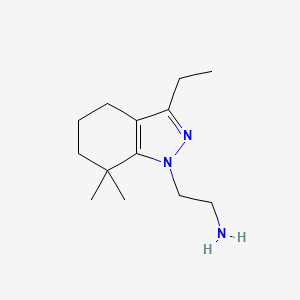
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The ethyl and dimethyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Amination: The ethanamine side chain is attached via nucleophilic substitution reactions, often using ethylene diamine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the indazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
2-Phenylindazole: A derivative with a phenyl substitution.
3-Methylindazole: A derivative with a methyl substitution.
Uniqueness
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other indazole derivatives.
Properties
Molecular Formula |
C13H23N3 |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-(3-ethyl-7,7-dimethyl-5,6-dihydro-4H-indazol-1-yl)ethanamine |
InChI |
InChI=1S/C13H23N3/c1-4-11-10-6-5-7-13(2,3)12(10)16(15-11)9-8-14/h4-9,14H2,1-3H3 |
InChI Key |
YWGRXEYFCSJNBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCCC2(C)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



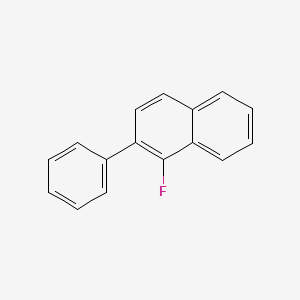
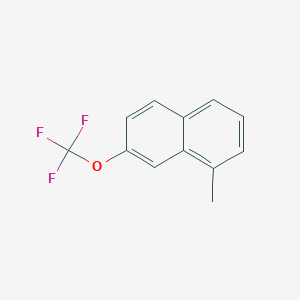
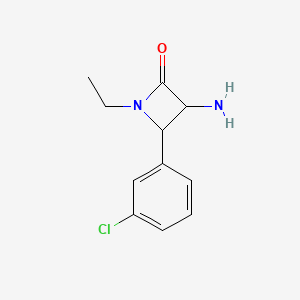

![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)
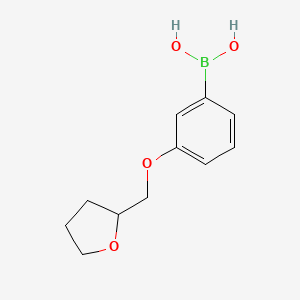

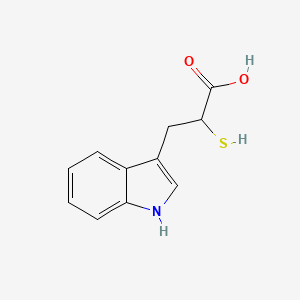
![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)

